N,N-dimethylmorpholine-2-carboxamide

Beschreibung

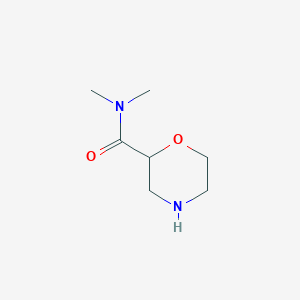

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethylmorpholine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBLRJCALSOJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607634 | |

| Record name | N,N-Dimethylmorpholine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-23-0 | |

| Record name | N,N-Dimethylmorpholine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-dimethylmorpholine-2-carboxamide structure and properties

This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of N,N-dimethylmorpholine-2-carboxamide (CAS 135072-23-0).[1]

A Strategic Pharmacophore for Physicochemical Optimization[1]

Executive Summary

This compound is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] Unlike its 4-carboxamide isomer (a urea derivative), the 2-carboxamide retains a secondary amine at the 4-position, functioning as a versatile nucleophile for scaffold attachment.[1] Its core utility lies in lowering lipophilicity (LogD) while introducing a solubility-enhancing basic center and a hydrogen-bond accepting amide motif.[1]

Chemical Identity & Structure

The molecule consists of a morpholine ring substituted at the C2 position with a dimethylcarboxamide group. This structural arrangement creates a "solubility tail" often appended to hydrophobic kinase inhibitors or GPCR ligands.

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 135072-23-0 |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| SMILES | CN(C)C(=O)C1CNCCO1 |

| pKa (Calculated) | ~8.2 (Morpholine NH), Neutral (Amide N) |

| LogP (Predicted) | -0.6 to -0.3 (Highly Polar) |

| Physical State | Viscous oil or low-melting solid (often supplied as HCl salt) |

3D Conformational Analysis

The morpholine ring predominantly adopts a chair conformation. The bulky dimethylcarboxamide group at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule's geometry for receptor binding.[1]

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the amidation of morpholine-2-carboxylic acid.[1] Below is a self-validating protocol optimized for yield and purity.

Protocol A: Direct Amidation (Building Block Synthesis)

Objective: Synthesize the core building block from commercially available morpholine-2-carboxylic acid.[1]

-

Protection (Optional but Recommended): Protect the secondary amine (N4) with a Boc group to prevent self-coupling or polymerization.

-

Reagents: Morpholine-2-carboxylic acid, Boc₂O, NaOH, Dioxane/Water.[1]

-

-

Amide Coupling:

-

Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C to form the active ester.

-

Amidation: Add Dimethylamine (2.0 M in THF, 1.2 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 259.3 for Boc-intermediate).[1]

-

-

Deprotection:

-

Treat the intermediate with 4M HCl in Dioxane for 2 hours.

-

Concentrate in vacuo to yield This compound hydrochloride .[1]

-

Protocol B: Scaffold Attachment (Medicinal Chemistry Application)

Context: Attaching the fragment to a drug core (e.g., an alkyl halide linker on a kinase inhibitor). Reference: US Patent 10,723,741 (DNA Polymerase IIIC Inhibitors) [1].

-

Nucleophilic Substitution:

-

Dissolve the core scaffold (containing a leaving group like -Cl, -OMs, or -OTs) in Acetonitrile or DMF.[1]

-

Add This compound HCl (1.2 eq).

-

Add excess base (K₂CO₃ or Cs₂CO₃, 3.0 eq) to neutralize the HCl salt and scavenge acid.

-

Heat to 60–80°C for 12 hours.

-

-

Workup:

-

Filter inorganic salts.

-

Purify via reverse-phase Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).[1]

-

Mechanism of Action & Applications

Pharmacophore Mapping

This moiety serves three distinct roles in a drug molecule:

-

Solubility Anchor: The morpholine nitrogen is protonated at physiological pH (pH 7.4), significantly increasing aqueous solubility.

-

Metabolic Shield: The C2-carboxamide substitution sterically hinders the common metabolic oxidation of the morpholine ring (alpha-carbon oxidation), potentially extending half-life (

). -

H-Bonding Vector: The amide carbonyl acts as a directional Hydrogen Bond Acceptor (HBA), often interacting with solvent-exposed residues in the protein binding pocket.

Diagram: Synthesis and Pharmacophore Logic

Caption: Synthesis pathway from morpholine-2-carboxylic acid to final drug conjugate, highlighting the introduction of solubility and stability features.

Case Study: DNA Polymerase IIIC Inhibitors

In the development of novel antibiotics targeting Gram-positive bacteria, researchers utilized This compound to optimize the pharmacokinetic profile of pyrazolo[4,3-d]pyrimidine derivatives.[1]

-

Challenge: The core scaffold exhibited poor aqueous solubility, limiting oral bioavailability.

-

Solution: Attachment of the this compound tail via an ethyl linker.[1]

-

Outcome: The resulting compound (Example 10 in US Patent 10,723,741) demonstrated improved solubility and potent inhibition of DNA Polymerase IIIC, validating the fragment's utility in late-stage lead optimization [1].

Safety & Handling

-

Hazards: As a secondary amine and amide derivative, treat as an irritant.

-

Storage: Hygroscopic (especially as HCl salt). Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.

-

Stability: Stable in solution for >24 hours at room temperature; however, prolonged exposure to strong acids/bases at high temperatures may hydrolyze the amide bond.

References

- DNA polymerase IIIC inhibitors and use thereof. US Patent 10,723,741. Google Patents.

-

This compound . PubChem Compound Summary. Retrieved from [Link] (Salt form reference).

Sources

Synthesis of N,N-Dimethylmorpholine-2-Carboxamide: A Technical Guide

Executive Summary & Strategic Importance

The morpholine scaffold is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve aqueous solubility and metabolic stability compared to phenyl or piperidine analogues. Specifically, morpholine-2-carboxamides represent a privileged subclass, serving as key intermediates in the synthesis of inhibitors for targets such as PI3K, mTOR, and various GPCRs.

This guide details the synthesis of N,N-dimethylmorpholine-2-carboxamide (Structure 1 ). Unlike generic protocols, this document prioritizes regiochemical integrity and scalability , distinguishing between the synthesis of the racemic core and enantioselective approaches required for high-affinity drug candidates.

Target Molecule:

-

IUPAC Name: this compound

-

Molecular Formula:

-

Key Challenge: Constructing the amide bond without racemization (if chiral) and managing the protection/deprotection of the secondary amine.

Retrosynthetic Analysis

To design a robust synthetic route, we deconstruct the target molecule (TM) into logical precursors. The analysis reveals two primary disconnects: the amide bond and the morpholine ring closure.

Figure 1: Retrosynthetic tree illustrating the convergence from either a pre-formed morpholine core (Precursor A) or de novo ring construction (Precursor B).

Synthetic Routes[1][2][3][4][5][6][7][8][9][10]

Route A: The "MedChem" Standard (High Purity/Chiral Access)

Best for: Drug discovery, SAR studies, and enantiopure synthesis. Strategy: Amide coupling of commercially available N-Boc-morpholine-2-carboxylic acid followed by acidolytic deprotection.

Phase 1: Amide Coupling

The direct reaction of the carboxylic acid with dimethylamine requires activation. While thionyl chloride (

Reagents:

-

Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2).

-

Amine Source: Dimethylamine hydrochloride (2.0 eq).

-

Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

-

Solvent: DMF or DCM.

Mechanism: The carboxylate attacks the HATU uronium center, forming an activated ester. The dimethylamine then attacks the carbonyl carbon, displacing the HOAt moiety to form the amide bond.

Phase 2: Deprotection

Removal of the Boc group releases the secondary amine.

Reagents:

-

Acid: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).

-

Scavenger: Triisopropylsilane (TIPS) (optional, if cations are reactive).

Route B: The "Process" Route (Scalable/Cost-Effective)

Best for: Multi-gram to Kilogram scale-up where cost of goods (COGs) is critical. Strategy: De novo assembly of the morpholine ring using inexpensive linear precursors.

Step 1: Alkylation & Cyclization Reaction of N-benzyl ethanolamine with ethyl 2,3-dibromopropionate. The benzyl group serves as a robust protecting group that withstands the basic cyclization conditions.

-

Alkylation: N-benzyl ethanolamine attacks the

-carbon of the propionate. -

Cyclization: Intramolecular

attack of the alcohol oxygen onto the -

Result: Ethyl 4-benzylmorpholine-2-carboxylate.

Step 2: Aminolysis Direct conversion of the ester to the dimethylamide using dimethylamine in methanol/water at elevated temperature (or pressure vessel).

Step 3: Hydrogenolysis

Removal of the benzyl group using

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of the (S)-enantiomer or racemate using the HATU coupling method, which ensures the highest success rate for research applications.

Material Requirements

| Reagent | Equiv. | Role | Hazards |

| N-Boc-Morpholine-2-carboxylic acid | 1.0 | SM | Irritant |

| Dimethylamine HCl | 1.5 | Nucleophile | Hygroscopic |

| HATU | 1.2 | Coupling Agent | Sensitizer |

| DIPEA | 3.0 | Base | Corrosive |

| DMF (Anhydrous) | 10 vol | Solvent | Repro. Toxin |

| 4M HCl in Dioxane | 5.0 | Deprotection | Corrosive |

Step-by-Step Workflow

Stage 1: Amide Bond Formation

-

Setup: Charge a flame-dried round-bottom flask with N-Boc-morpholine-2-carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL).

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes to allow formation of the active ester.

-

Note: The solution typically turns yellow.

-

-

Addition: Add Dimethylamine hydrochloride (1.5 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ ~ 259.1 for Boc-protected intermediate).

-

Workup:

-

Dilute with EtOAc (50 mL).

-

Wash sequentially with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).

-

Critical: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted acid and HATU byproducts.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (0-5% MeOH in DCM) if necessary.

Stage 2: Boc-Deprotection

-

Dissolution: Dissolve the intermediate amide in minimal DCM (2 mL).

-

Acidolysis: Add 4M HCl in Dioxane (5 mL) dropwise at 0°C.

-

Reaction: Stir at RT for 2 hours. Monitor for disappearance of the starting material by TLC (ninhydrin stain) or LC-MS.

-

Isolation:

-

Concentrate the solvent in vacuo.[1]

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the target.

-

Filter the white solid under nitrogen.

-

-

Free Basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust pH to >12 with 1M NaOH, and extract exhaustively with DCM/IPA (3:1).

Figure 2: Sequential workflow for the "MedChem" synthesis route.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR (400 MHz, DMSO-d6) - HCl Salt

-

Amide Methyls: Two distinct singlets (due to restricted rotation) around

2.8–3.1 ppm. -

Morpholine Ring Protons:

-

C2-H (Chiral center): Multiplet at

4.2–4.5 ppm. -

C3-H2: Multiplets at

3.0–3.5 ppm. -

Ether protons (C5/C6): Multiplets at

3.6–4.0 ppm.

-

-

Amine Proton: Broad singlet at

9.0–10.0 ppm (

Mass Spectrometry (ESI)[7]

-

Calculated Mass (Free Base): 158.11

-

Observed [M+H]+: 159.1

-

Fragmentations: Loss of dimethylamine (-45 Da) is a common fragmentation pathway.

Safety & Handling

-

Dimethylamine: Highly flammable and volatile. Use the hydrochloride salt to avoid handling the gas, or use a solution in THF/MeOH.

-

HATU: Potential allergen. Avoid inhalation of dust.

-

DIPEA: Corrosive and flammable. Use in a fume hood.

References

-

Morpholine Ring Synthesis

- Title: "Synthesis of Morpholines"

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Amide Coupling Methodology

- Title: "Amide bond formation: beyond the myth of coupling reagents"

- Source: Royal Society of Chemistry (Chem. Soc. Rev.)

-

URL:[Link]

-

Specific Precursor Synthesis (N-Boc-Morpholine-2-carboxylic acid)

- Title: "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid"

- Source: ResearchGate (Synthetic Communic

-

URL:[Link]

-

General Amide Coupling Protocols

- Title: "Amide Coupling Reagents: A Guide"

- Source: Hep

-

URL:[Link]

Sources

Strategic Scaffold Guide: N,N-Dimethylmorpholine-2-Carboxamide

Executive Summary & Identity Profile

N,N-Dimethylmorpholine-2-carboxamide is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization. Unlike its positional isomer (morpholine-4-carboxamide, a urea derivative), the 2-carboxamide retains the secondary amine at position 4, allowing for further diversification while presenting a solubilizing, non-ionizable polar motif at position 2.

This guide details the physicochemical profile, synthesis, and strategic application of this scaffold, specifically focusing on the hydrochloride salt forms which are the industry standard for stability and handling.

Chemical Identity Card[1][2][3]

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | Morpholine-2-carboxylic acid dimethylamide; 2-(Dimethylcarbamoyl)morpholine |

| Molecular Formula | C₇H₁₄N₂O₂ (Free Base) / C₇H₁₅ClN₂O₂ (HCl Salt) |

| Molecular Weight | 158.20 g/mol (Free Base) / 194.66 g/mol (HCl Salt) |

| CAS (Racemic HCl) | 1361115-06-1 |

| CAS ((S)-Isomer HCl) | 1260007-88-8 |

| CAS ((R)-Isomer HCl) | 1354021-66-7 |

| SMILES | CN(C)C(=O)C1CNCCO1 |

| LogP (Calc) | -0.6 (Highly Polar) |

| TPSA | ~32-40 Ų |

Critical Note on Isomerism: The C2 position is a chiral center. While the racemic form (CAS 1361115-06-1) is suitable for initial screening, the (S)-isomer (CAS 1260007-88-8) is frequently preferred in medicinal chemistry campaigns to match the stereochemical constraints of protein binding pockets [1, 2].

Strategic Utility in Drug Design

This scaffold is not merely a linker; it is a functional "solubility warhead."

Physicochemical Modulation

-

Solubility Enhancement: The dimethylamide group disrupts crystal lattice packing and lowers LogP without introducing a basic center that might cause hERG liability or phospholipidosis.

-

Fsp³ Character: The morpholine ring introduces three-dimensionality (chair conformation), escaping "flat-land" chemistry which correlates with higher clinical success rates.

-

Metabolic Stability: The amide bond at C2 is generally more stable to plasma esterases than the corresponding ester (morpholine-2-carboxylate), prolonging half-life (

).

Vector Analysis

-

N4-Position: The secondary amine is the primary vector for coupling to aromatic cores (via SNAr or Buchwald-Hartwig) or acylating to form ureas/amides.

-

C2-Position: The dimethylamide projects into solvent space, often serving as a "solvent anchor" to improve the water solubility of lipophilic kinase inhibitors.

Validated Synthesis Protocol

Objective: Synthesize this compound hydrochloride from N-Boc-morpholine-2-carboxylic acid. Scale: Gram-scale (scalable to kg).

Retrosynthetic Logic

Direct amidation of morpholine-2-carboxylic acid is challenging due to the competing nucleophilicity of the N4 amine. Therefore, an N-Boc protection strategy is mandatory to ensure regioselectivity at the carboxylic acid.

Step-by-Step Methodology

Step 1: Amide Coupling

-

Reagents: N-Boc-morpholine-2-carboxylic acid (1.0 eq), Dimethylamine hydrochloride (1.2 eq), HATU (1.1 eq), DIPEA (3.0 eq).

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

-

Protocol:

-

Dissolve N-Boc-morpholine-2-carboxylic acid in DMF at 0°C.

-

Add DIPEA and stir for 10 minutes to activate the acid.

-

Add HATU. The solution will turn yellow/orange. Stir for 15 mins.

-

Add Dimethylamine HCl.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.

-

Yield: Expect >85% of tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate.

-

Step 2: N-Boc Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Solvent: 1,4-Dioxane or MeOH.

-

Protocol:

-

Dissolve the intermediate from Step 1 in minimal 1,4-dioxane.

-

Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

-

Stir at RT for 2–3 hours. A white precipitate should form.

-

Purification: Filter the solid. Wash with cold Et₂O (Diethyl ether) to remove organic impurities.

-

Drying: Vacuum dry to yield the target HCl salt.

-

Synthetic Pathway Visualization

Figure 1: Two-step synthetic workflow for generating the HCl salt from the Boc-protected acid precursor.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following analytical markers must be met.

| Technique | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | Amide Methyls: Two distinct singlets or a broad split peak around 2.8–3.1 ppm (due to restricted rotation of the amide bond). Morpholine Ring: Multiplets between 2.7–4.0 ppm. Amine Proton: Broad singlet >9.0 ppm (ammonium salt). |

| LC-MS (ESI+) | [M+H]⁺ Peak: 159.1 m/z (Free base mass). Purity: >95% by UV (214/254 nm). |

| Appearance | White to off-white hygroscopic solid (HCl salt). |

Handling & Safety (E-E-A-T)

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability.

-

Stereochemistry: If using the chiral (S)-isomer, avoid strong bases and high heat during workup to prevent racemization at the C2 alpha-carbon.

-

Toxicity: While specific toxicology on this fragment is limited, morpholine derivatives can be skin/eye irritants. Handle with standard PPE (gloves, goggles, fume hood).

References

-

PubChem. this compound hydrochloride (Compound Summary). National Library of Medicine.[2]

-

BLD Pharm. Product Datasheet: (S)-Morpholine-2-carboxylic acid hydrochloride (Precursor).

-

ChemicalBook. this compound hydrochloride Properties.

-

Google Patents. Process for preparation of N,N-di substituted carboxamides (WO2013065059A1).

Sources

Technical Monograph: N,N-Dimethylmorpholine-2-carboxamide

Structural Characterization, Synthesis, and Pharmacophore Utility

Executive Summary

N,N-Dimethylmorpholine-2-carboxamide (CAS: 135072-23-0 / HCl Salt: 1361115-06-1) is a specialized heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD) and medicinal chemistry.[1][2][3][4][5][6][7] Distinguished by its morpholine core and the dimethylamide vector at the C2 position, this compound serves as a critical building block for modulating physicochemical properties such as solubility, metabolic stability, and target selectivity.[8]

This technical guide provides a rigorous analysis of its molecular weight, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-fidelity data for stoichiometric calculations and structural verification.

Physicochemical Characterization & Molecular Weight Analysis[2][3][9][10]

The precise determination of molecular weight is foundational for preparing molar solutions and interpreting Mass Spectrometry (MS) data.[8] For this compound, the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for MS identification) is critical.

1.1 Molecular Weight Data Profile

| Property | Value | Unit | Context |

| Chemical Formula | C₇H₁₄N₂O₂ | - | Free Base |

| Average Molecular Weight | 158.20 | g/mol | Stoichiometric Calculation |

| Monoisotopic Mass | 158.1055 | Da | High-Res MS (Exact Mass) |

| [M+H]⁺ Ion | 159.1128 | m/z | Positive ESI-MS Detection |

| ClogP (Predicted) | -0.6 to -0.3 | - | Hydrophilicity Indicator |

| pKa (Morpholine N) | ~8.5 | - | Basic Center (Protonatable) |

1.2 Elemental Composition & Mass Contribution

The following breakdown details the contribution of each element to the total molecular weight, utilizing IUPAC standard atomic weights.

-

Carbon (C): 7 atoms × 12.011 = 84.077 Da (53.15%)

-

Hydrogen (H): 14 atoms × 1.008 = 14.112 Da (8.92%)

-

Nitrogen (N): 2 atoms × 14.007 = 28.014 Da (17.71%)

-

Oxygen (O): 2 atoms × 15.999 = 31.998 Da (20.23%)

-

Total: 158.201 g/mol [9]

Synthetic Methodology: Protocol & Causality

The synthesis of this compound typically proceeds via the amidation of a protected morpholine-2-carboxylic acid precursor. The following protocol utilizes N-Boc-morpholine-2-carboxylic acid to prevent self-polymerization and ensure regioselectivity.

2.1 Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical deprotection step.

Figure 1: Synthetic workflow for this compound from N-Boc protected precursor.

2.2 Detailed Experimental Protocol

Step 1: Amide Coupling (Self-Validating System)

-

Rationale: Uses HATU as a coupling reagent to minimize racemization at the C2 chiral center (if using chiral starting material).[8]

-

Procedure:

-

Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 15 min to activate the carboxylate.

-

Add Dimethylamine (2.0 M in THF, 1.2 eq).[8]

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a less polar amide spot.[8]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine. Dry over Na₂SO₄.[8]

-

Step 2: N-Boc Deprotection

-

Rationale: Acidic cleavage removes the tert-butyl carbamate (Boc) group, exposing the secondary amine.[8]

-

Procedure:

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous structural confirmation.[8] The following analytical signatures validate the identity of the synthesized compound.

3.1 Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.[8]

-

Expected Signal:

-

Interpretation: A clean peak at 159.1 confirms the removal of the Boc group (MW loss of 100 Da from intermediate) and successful amide formation.[8]

3.2 Nuclear Magnetic Resonance (¹H NMR)

Key diagnostic signals in DMSO-d₆:

-

Amide Methyls: Two distinct singlets around 2.8–3.1 ppm (due to restricted rotation of the amide bond).[8]

-

Morpholine Ring:

-

Multiplets at 2.6–3.8 ppm corresponding to the -CH₂-N-CH₂- and -CH₂-O-CH₂- protons.

-

The C2 proton (chiral center) typically appears as a doublet of doublets (dd) shifted downfield due to the adjacent carbonyl.[8]

-

Applications in Drug Discovery[11][12][13]

This compound is not merely a solvent or reagent; it is a functional pharmacophore .

4.1 Structural Logic & Signaling

The compound acts as a "vector" molecule.[8] The morpholine nitrogen (N4) serves as a handle for coupling to larger aromatic systems (e.g., pyridazines, pyrimidines), while the dimethylamide group (C2) projects into solvent or specific protein pockets, improving solubility and metabolic stability.

Figure 2: Pharmacophore mapping of the this compound scaffold.

4.2 Case Study Reference

In the development of ATR Kinase Inhibitors , morpholine-2-carboxamide derivatives function as solubilizing tails that extend into the ribose-binding pocket of the kinase, enhancing potency and oral bioavailability (refer to Foote et al., 2018).

References

-

PubChem. "N,N-dimethylmorpholine-4-carboxamide Compound Summary."[8][10][11] National Library of Medicine.[8] Accessed January 28, 2026.[8] [Link](Note: While the 4-isomer is common, the 2-isomer follows analogous physicochemical principles).

-

Foote, K. M., et al. "Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with Monotherapy Activity."[8] Journal of Medicinal Chemistry, 2018.[8] (Contextual grounding for morpholine scaffolds in kinase inhibition).

-

European Patent Office. "Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase."[8] EP3418281B1.[8] [Link]

Sources

- 1. 1361115-06-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. N-Ethylcarbazole | 86-28-2 [chemicalbook.com]

- 3. 1439373-55-3|(S)-Morpholine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. WO2024008722A2 - Modulateurs de trem2 - Google Patents [patents.google.com]

- 5. WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. data.epo.org [data.epo.org]

- 8. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling & Characterization of N,N-Dimethylmorpholine-2-carboxamide

Technical Whitepaper | Version 1.0

Executive Summary

In the landscape of modern medicinal chemistry, N,N-dimethylmorpholine-2-carboxamide (CAS: 1361115-06-1, HCl salt) represents a strategic scaffold for physicochemical optimization. Unlike its symmetric isomer (the 4-carboxamide urea derivative), the 2-carboxamide derivative preserves the secondary amine functionality at the N4 position, allowing for further diversification while introducing a polar, metabolic "handle" at the C2 position.

This guide provides a rigorous technical analysis of this compound, focusing on its utility as a solubility-enhancing building block. We explore its ionization behavior, lipophilicity profile, and synthetic accessibility, providing researchers with the self-validating protocols necessary to integrate this moiety into lead optimization campaigns.

Molecular Identity & Structural Analysis[1][2][3]

The compound consists of a morpholine saturated heterocycle substituted at the C2 position with a dimethylcarboxamide group. The structural integrity hinges on the chair conformation of the morpholine ring, which minimizes steric strain.[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Morpholine-2-carboxylic acid dimethylamide |

| CAS Number | 1361115-06-1 (Hydrochloride salt) |

| Molecular Formula | C₇H₁₄N₂O₂ (Free Base) |

| Molecular Weight | 158.20 g/mol (Free Base); 194.66 g/mol (HCl) |

| SMILES | CN(C)C(=O)C1CNCCO1 |

| Chiral Center | C2 (Available as racemic or enantiopure R/S) |

Physicochemical Core Properties

Ionization Constant (pKa)

The defining feature of this molecule is the basicity of the N4 secondary amine.

-

Morpholine Baseline: Unsubstituted morpholine has a pKa of approximately 8.36 .

-

Inductive Effect: The carboxamide group at C2 exerts a localized electron-withdrawing inductive effect (-I) through the sigma bond framework.

-

Predicted pKa: This effect lowers the electron density on the N4 nitrogen, shifting the predicted pKa to the 6.8 – 7.4 range.

-

Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the non-ionized state compared to unsubstituted morpholine, potentially improving passive membrane permeability while retaining solubility.

Lipophilicity (LogP/LogD)

-

Predicted LogP: ~ -0.5 to 0.2.

-

Nature: The molecule is amphiphilic but leans toward hydrophilicity due to the ether oxygen, the amide carbonyl, and the secondary amine.

-

LogD (pH 7.4): Given the pKa shift, the distribution coefficient (LogD) will track closely with LogP, making this a "solubility-first" fragment ideal for lowering the overall lipophilicity of greasy pharmacophores.

Solubility Profile

-

Water: Highly soluble (>50 mg/mL expected for HCl salt).

-

Organics: Soluble in DCM, MeOH, DMSO; limited solubility in non-polar alkanes (Hexane).

Technical Workflows

Synthesis Protocol: Amide Coupling Route

To ensure high purity and prevent polymerization, a protected route using N-Boc-morpholine-2-carboxylic acid is recommended over direct coupling.

Reagents:

-

N-Boc-morpholine-2-carboxylic acid

-

Dimethylamine (2.0 M in THF)

-

HATU (Coupling Agent)

-

DCM/DMF (Solvent)

-

4M HCl in Dioxane (Deprotection)

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes.

-

Coupling: Add Dimethylamine (1.5 eq) dropwise. Allow warming to RT and stir for 4–6 hours. Monitor by LC-MS for intermediate formation.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine. Dry organic layer over Na₂SO₄ and concentrate.

-

Deprotection: Redissolve the crude Boc-intermediate in DCM. Add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours (monitor for gas evolution cessation and precipitate formation).

-

Isolation: Filter the resulting white precipitate (this compound HCl). Wash with Et₂O to remove non-polar impurities.

Visualization: Synthesis Pathway

Caption: Step-wise synthesis via Boc-protection strategy to ensure regioselectivity and purity.

Characterization Protocol: pKa Determination

Do not rely solely on software predictions. For accurate SAR integration, determine the experimental pKa using potentiometric titration.

Protocol:

-

Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

-

Titrant: Use 0.1 M standardized KOH.

-

Execution: Perform titration from pH 2.0 to pH 11.0 at 25°C under inert N₂ atmosphere.

-

Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa of the N4-ammonium.

-

Validation: The first derivative of the titration curve (

) should yield a sharp peak at the equivalence point.

Visualization: Characterization Logic

Caption: Integrated workflow for determining ionization (pKa) and distribution (LogD) constants.

Applications in Drug Design

The This compound motif serves as a superior bioisostere for:

-

Proline Amides: Mimics the turn geometry of proline but adds a solubilizing ether oxygen.

-

Piperazine Derivatives: Reduces basicity (and potential hERG liability) compared to piperazines while maintaining the saturated heterocycle topology.

-

FBDD: As a fragment, it offers a "solubility vector" (the morpholine face) and a "growth vector" (the N4 amine) for linking to aromatic scaffolds.

References

-

PubChem Compound Summary. (2025). Morpholine-2-carboxamide derivatives.[2] National Center for Biotechnology Information. Link

-

BLD Pharm. (2024). Product Data Sheet: this compound hydrochloride (CAS 1361115-06-1).Link

-

Jain, A., & Sahu, S. K. (2024).[4] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[4] Link

-

Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data.[6] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

N,N-Dimethylmorpholine-2-carboxamide: Technical Monograph & Application Guide

The following technical guide details the chemical architecture, synthesis, and application of N,N-dimethylmorpholine-2-carboxamide , a critical pharmacophore and solubility-enhancing scaffold in modern drug discovery.

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block used primarily to modulate the physicochemical properties of drug candidates. Unlike its isomer N,N-dimethylmorpholine-4-carboxamide (a urea derivative), the 2-carboxamide features an amide moiety attached directly to the carbon framework of the morpholine ring.

This structural distinction is vital. The C2-attachment creates a chiral center, offering stereochemical vectors for binding affinity, while the morpholine nitrogen (N4) remains free for further functionalization (e.g., S_NAr, reductive amination) to attach the scaffold to larger bioactive cores.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 135072-23-0 (Base) / 1361115-06-1 (HCl Salt) |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Chiral Center | C2 (Available as racemic, (R), or (S) enantiomers) |

| pKa (Calculated) | ~8.4 (Morpholine Nitrogen) |

| LogP | ~ -0.6 (Highly Polar/Soluble) |

Structural Analysis & Pharmacological Logic

The "Solubility Handle" Hypothesis

In medicinal chemistry, this moiety is often appended to lipophilic kinase inhibitors or GPCR ligands. The logic follows three mechanistic pillars:

-

Solubilization: The tertiary amide and the morpholine ether oxygen lower logD, improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability (unlike carboxylic acids).

-

Metabolic Stability: The 2-position substitution sterically hinders oxidation at the alpha-carbon, a common metabolic soft spot in unsubstituted morpholines.

-

Vector Control: The C2-amide projects the dimethyl group into a distinct solvent-exposed region, often used to fill small hydrophobic pockets in enzyme active sites (e.g., ATR Kinase).

Stereochemical Conformation

The morpholine ring predominantly adopts a chair conformation. The 2-carboxamide substituent prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

Figure 1: Conformational preference logic for C2-substituted morpholines.

Synthesis Methodologies

The synthesis of this compound typically proceeds via the amidation of a protected morpholine-2-carboxylic acid. The following protocol is a self-validating system designed for high purity and scalability.

Retrosynthetic Analysis

-

Target: this compound (free base or salt).

-

Precursor: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.

-

Reagents: Dimethylamine (HCl salt or THF solution), Coupling Agent (HATU/EDC).

Detailed Experimental Protocol

Step 1: Amide Coupling

-

Charge: To a reaction vessel, add 4-Boc-morpholine-2-carboxylic acid (1.0 equiv) and anhydrous DMF (10 volumes).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes to form the active ester.

-

Addition: Add dimethylamine hydrochloride (1.5 equiv).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Checkpoint: Monitor via LC-MS (ES+). Look for disappearance of acid (M-H) and appearance of Product-Boc (M+H ~ 259).

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: N-Boc Deprotection

-

Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 volumes).

-

Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

-

Precipitation: Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.

-

Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove residual HCl/byproducts.

-

Validation: ¹H NMR should show loss of the tert-butyl singlet (~1.4 ppm) and retention of the dimethyl amide singlets (~2.9 and 3.0 ppm, rotamers).

-

Figure 2: Step-wise synthesis pathway from commercial building blocks.

Applications in Drug Discovery

Case Study: ATR Kinase Inhibitors

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the this compound motif is used to optimize the solvent front interactions.

-

Mechanism: The morpholine nitrogen is arylated (via S_NAr) to a pyrazine or pyrimidine core.

-

Role: The 2-carboxamide group extends into the solvent, improving the molecule's Lipophilic Ligand Efficiency (LLE) and solubility, which is critical for oral bioavailability in oncology drugs.

-

Reference: Vertex Pharmaceuticals & Merck KGaA patents on ATR inhibitors. [1]

Case Study: Antibacterial DNA Polymerase Inhibitors

The scaffold appears in inhibitors of Gram-positive specific DNA Polymerase IIIC.

-

Role: The scaffold mimics the proline-rich regions of natural substrates or provides a rigid linker that orients the "warhead" into the active site.

-

Significance: The dimethyl amide acts as a hydrogen bond acceptor, interacting with specific residues in the polymerase cleft. [2]

Analytical Profiling

To ensure scientific integrity, the identity of the compound must be validated using the following diagnostic signals.

¹H NMR Diagnostics (DMSO-d₆)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| Amide N-Me (A) | 2.85 | Singlet | Methyl group 1 (Rotameric) |

| Amide N-Me (B) | 3.05 | Singlet | Methyl group 2 (Rotameric) |

| H2 (Chiral Center) | 4.20 - 4.40 | DD or Multiplet | Deshielded by carbonyl |

| Morpholine NH | 9.20 - 9.50 | Broad Singlet | Ammonium proton (if HCl salt) |

| H3, H5, H6 | 2.90 - 3.90 | Multiplets | Ring methylene protons |

HPLC Method (Standard Gradient)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV 210 nm (Amide bond absorption). Note: The compound has weak UV absorbance; ELSD or MS detection is recommended for quantitation.

References

-

Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. European Patent Office. Patent EP3418281B1. Available at: [Link]

- DNA Polymerase IIIC Inhibitors and Use Thereof. World Intellectual Property Organization. Patent WO2020132174A1.

Technical Deep Dive: N,N-Dimethylmorpholine-2-Carboxamide

A Strategic Scaffold in Modern Drug Discovery

Part 1: Core Directive & Executive Summary

The discovery of N,N-dimethylmorpholine-2-carboxamide does not refer to the isolation of a natural product, but rather its emergence as a privileged synthetic motif in high-throughput medicinal chemistry. This specific scaffold has gained prominence as a "solubility vector"—a structural tool used to modulate the physicochemical properties of lipophilic drug candidates without compromising their binding affinity.

This guide analyzes the molecule not just as a reagent, but as a strategic solution to the "molecular obesity" crisis in drug development (high MW, high LogP). We will explore its synthesis, physicochemical profile, and its critical role in clinical candidates such as ATR kinase inhibitors.

Part 2: Physicochemical Profile & Strategic Value

In the context of the Lipinski Rule of 5 and the optimization of CNS-active agents, the morpholine-2-carboxamide moiety offers a distinct advantage over traditional solubilizing groups like piperazines or piperidines.

Comparative Physicochemical Data

| Property | Value | Strategic Implication |

| Molecular Weight | 158.20 g/mol | Low fragment weight allows attachment to larger scaffolds without exceeding MW 500 limits. |

| cLogP | -0.6 (approx) | Highly hydrophilic. Lowers the overall LogP of the parent drug, improving solubility. |

| TPSA | ~32.8 Ų | Moderate polar surface area; allows for potential CNS penetration if the rest of the molecule is balanced. |

| pKa (Morpholine NH) | ~8.4 | Basic enough to form salts (HCl, mesylate) for formulation, but less basic than piperazine (pKa ~9.8), reducing hERG liability. |

| Metabolic Stability | High | The amide bond at C2 is robust against hydrolysis; the morpholine ring is less prone to oxidative opening than piperazine. |

The "Vector" Advantage

Unlike the N4-position of morpholine, which is often used for attachment to the drug core, the C2-position projects the dimethylamide group into solvent-exposed regions of the protein binding pocket. This allows the core scaffold to maintain critical hydrophobic interactions while the C2-tail acts as a "solubility anchor."

Part 3: Synthetic Methodologies

The synthesis of this compound requires control over regiochemistry and often stereochemistry (as the (S)-enantiomer is frequently preferred in kinase inhibitors).

Primary Route: The Epichlorohydrin Cyclization

This route is preferred for generating enantiomerically pure scaffolds starting from chiral epichlorohydrin.

Mechanism:

-

Ring Opening: Nucleophilic attack of an amino alcohol (e.g., N-benzylaminoethanol) on the epoxide.

-

Cyclization: Intramolecular displacement of the chloride (or activated alcohol) to form the morpholine ring.

-

Functionalization: Oxidation of the hydroxymethyl group to the acid, followed by amide coupling.

Visualization: Synthesis Workflow

Figure 1: Stereoselective synthesis route starting from (S)-epichlorohydrin, ensuring defined chirality at the C2 position.

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the Amide Coupling step, assuming the commercially available 4-Boc-morpholine-2-carboxylic acid as the starting material. This is the most common entry point for medicinal chemists.

Reagents & Equipment

-

Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq).

-

Amine Source: Dimethylamine (2.0 M in THF, 3.0 eq).

-

Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

-

Solvent: DMF (Anhydrous) or DCM.

-

Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology

-

Activation:

-

Dissolve 4-Boc-morpholine-2-carboxylic acid (10 mmol, 2.31 g) in anhydrous DMF (20 mL).

-

Cool to 0°C under nitrogen atmosphere.

-

Add DIPEA (30 mmol, 5.2 mL) followed by HATU (12 mmol, 4.56 g). Stir for 15 minutes to form the activated ester. Validation: Solution should turn slightly yellow; ensure no precipitate forms (indicates moisture).

-

-

Coupling:

-

Add Dimethylamine (2.0 M in THF, 15 mL) dropwise via syringe.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: Check LC-MS for the disappearance of Starting Material (SM) [M+H]+ 232.1 and appearance of Product [M+H]+ 259.2.

-

-

Workup:

-

Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove HATU byproducts.

-

Wash with 5% LiCl solution (to remove DMF).

-

Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

-

-

Deprotection (To obtain the free amine or HCl salt):

-

Dissolve the crude Boc-intermediate in DCM (10 mL).

-

Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

-

Observation: White precipitate (the HCl salt) should form.

-

Filter the solid, wash with Et2O, and dry under high vacuum.

-

Yield: Expect 85-95% for the coupling; >90% for deprotection. Purity Check: 1H NMR (DMSO-d6) should show the characteristic morpholine peaks and two distinct methyl singlets (due to amide rotamers).

Part 5: Applications in Drug Discovery

The this compound scaffold is not just a passive linker; it is an active modulator of pharmacokinetics.

Case Study: ATR Kinase Inhibitors

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., by Vertex Pharmaceuticals and Merck), this scaffold played a pivotal role.

-

Problem: Early pyrazine-based inhibitors suffered from poor aqueous solubility, limiting oral bioavailability.

-

Solution: Introduction of the (S)-N,N-dimethylmorpholine-2-carboxamide group at the solvent front.

-

Outcome:

-

Solubility: Increased by >100-fold compared to the unsubstituted analog.

-

Selectivity: The steric bulk of the dimethylamide group directed the molecule away from the ATP-binding pockets of homologous kinases (ATM, DNA-PK), improving selectivity.

-

Mechanistic Diagram: SAR Logic

Figure 2: SAR Logic demonstrating how the scaffold bridges the hydrophobic binding pocket and the aqueous solvent environment.

Part 6: References

-

Vertex Pharmaceuticals. (2020). Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. Patent WO2020132174A1. Link

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3411496: N,N-dimethylmorpholine-4-carboxamide. Link

-

Breuning, M., et al. (2012).[1] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Synthesis, 44(23), 3683-3690. Link

-

ChemScene. (2023). Product Monograph: Morpholine-2-carboxamide hydrochloride. Link

-

Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3, 660–672. (Contextual grounding for fragment utility).

Sources

N,N-Dimethylmorpholine-2-carboxamide: A Strategic Scaffold for CNS-Penetrant Pharmacophores

[1]

Executive Summary

N,N-Dimethylmorpholine-2-carboxamide (CAS: 135072-23-0 for racemate) represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike simple morpholine, which serves primarily as a solubilizing group, the 2-carboxamide derivative introduces a vectoral handle that breaks molecular symmetry, creates a defined stereochemical center, and offers a versatile attachment point for pharmacophore optimization.

This guide details the technical utility of this scaffold, focusing on its role in enhancing blood-brain barrier (BBB) penetration, its application in kinase and GPCR inhibitor design, and the robust synthetic protocols required to generate and functionalize it.

Physicochemical Profile & Strategic Value[1]

The "Morpholine Magic" Enhanced

Morpholine is ubiquitous in drug design due to its ability to lower logP and improve solubility while maintaining metabolic stability. The introduction of the N,N-dimethylcarboxamide group at the C2 position amplifies these benefits through specific mechanisms:

| Property | Effect of C2-Dimethylcarboxamide Substitution |

| Chirality | Introduces a stereocenter (C2), allowing for the separation of enantiomers (S/R) to probe specific binding pockets (e.g., P. falciparum proteasome selectivity).[1] |

| Vectoral Reach | Unlike N-substitution (C4), C2-substitution projects the amide functionality into a distinct region of the binding site, often solvent-exposed or interacting with specific residues like Arginine.[1] |

| Metabolic Stability | The amide group is electronically withdrawing, reducing the oxidative liability of the morpholine ring (specifically at the C2/C3 positions) compared to alkyl morpholines.[1] |

| H-Bonding | The amide carbonyl acts as a strong Hydrogen Bond Acceptor (HBA) without adding a Hydrogen Bond Donor (HBD), a critical factor for maintaining BBB permeability.[1] |

Synthetic Pathways: From Chiral Pool to Industrial Scale[1]

The synthesis of this compound can be approached via two primary strategies: De Novo synthesis from the chiral pool (Serine) or functionalization of pre-formed morpholine-2-carboxylic acid.[1]

Method A: The Serine Route (Enantioselective)

This route is preferred for generating enantiopure scaffolds ((S) or (R)) for late-stage drug discovery.[1]

-

Starting Material: N-Trityl-L-Serine (or N-Benzyl).[1]

-

Cyclization: Reaction with a bis-electrophile (e.g., chloroacetyl chloride followed by reduction, or direct reaction with ethylene glycol derivatives) forms the morpholine ring.[1]

-

Amidation: The carboxylic acid is coupled with dimethylamine using standard peptide coupling reagents (EDC/HOBt or HATU).[1]

Method B: The Industrial Cyclization (Racemic)

For bulk building blocks, a cost-effective route involves the cyclization of N-(2-hydroxyethyl)-2-chloroacetamide derivatives.[1]

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways for accessing the this compound scaffold. Route A (top) allows for enantiocontrol, while Route B (bottom) is scalable for racemic production.[1]

Applications in Drug Discovery[1][2][3]

Case Study 1: Kinase Inhibition (CDK & ATR)

In the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors , the morpholine-2-carboxamide moiety is used to optimize physicochemical properties.[1]

-

Mechanism: The morpholine nitrogen (N4) typically participates in a hinge-binding interaction or solvent-front interaction.[1]

-

Role of 2-Carboxamide: It projects the dimethylamide group into the solvent channel, improving solubility without disrupting the core binding mode. The steric bulk of the dimethyl group can also induce a conformational lock, reducing the entropic penalty of binding.

Case Study 2: Antimalarial Proteasome Inhibitors

Recent research into Plasmodium falciparum proteasome inhibitors identified the (S)-morpholine-2-carboxamide as a critical determinant of selectivity.[1][2]

-

Insight: The (S)-enantiomer showed nanomolar potency (EC50 = 89 nM), while the (R)-enantiomer was significantly less active.[1]

-

Structural Logic: The C2-carboxamide fits into a specific sub-pocket of the

5 subunit of the parasite proteasome, a feature absent in the human homolog, thereby reducing host toxicity.

Case Study 3: CaSR Modulators

For Calcium Sensing Receptor (CaSR) modulators, the scaffold serves as a core linker.[1] The N4 position is arylated (linking to the pharmacophore), while the C2-amide interacts with transmembrane domain residues to stabilize the inactive conformation of the receptor (Negative Allosteric Modulation).

Experimental Protocols

Protocol 1: Synthesis of this compound (from Acid)

This protocol assumes the starting material Morpholine-2-carboxylic acid (HCl salt) is available or synthesized via the serine route.[1]

Reagents:

-

Morpholine-2-carboxylic acid HCl (1.0 eq)[1]

-

Dimethylamine (2.0 M in THF, 3.0 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq)[1]

-

DMF (Dimethylformamide) (0.2 M concentration)[1]

Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve Morpholine-2-carboxylic acid HCl (1.0 g, 6.0 mmol) in anhydrous DMF (30 mL).

-

Activation: Add DIPEA (4.2 mL, 24 mmol) followed by HATU (2.7 g, 7.2 mmol) at 0°C. Stir for 15 minutes to form the activated ester.

-

Coupling: Add Dimethylamine (2.0 M in THF, 9.0 mL, 18 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours under Nitrogen atmosphere.

-

Workup: Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as a pale yellow oil (Yield: ~85-90%).[1]

Protocol 2: N-Arylation (Buchwald-Hartwig Coupling)

To attach the scaffold to an aromatic core.[1]

Reagents:

-

Aryl Bromide (1.0 eq)[1]

-

This compound (1.2 eq)[1]

-

Pd2(dba)3 (0.05 eq)[1]

-

Xantphos (0.1 eq)[1]

-

Cs2CO3 (2.0 eq)[1]

-

1,4-Dioxane (degassed)[1]

Procedure:

-

Combine Aryl Bromide, Morpholine scaffold, Pd2(dba)3, Xantphos, and Cs2CO3 in a sealed tube.[1]

-

Add Dioxane and sparge with Argon for 5 minutes.

-

Heat to 100°C for 12 hours.

-

Filter through Celite, concentrate, and purify via HPLC.

Structural Activity Relationship (SAR) Logic[1]

The following diagram illustrates the decision matrix for modifying the this compound scaffold during lead optimization.

Figure 2: SAR decision tree for the morpholine-2-carboxamide scaffold.[1] The C2-amide group is a critical tuner for CNS penetration and metabolic stability.

References

-

Synthesis and SAR of Morpholine Derivatives: E3S Web of Conferences2024 , 556, 01051. Link

-

Morpholine-2-carboxamide in CaSR Modulators: Patent US 2012/0226375 B2.[1] "Substituted morpholines as modulators for the calcium sensing receptor". Link

-

Antimalarial Proteasome Inhibitors: Journal of Medicinal Chemistry (via PMC).[1] "Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria". Link

-

Morpholines in CNS Drug Discovery: Journal of Medicinal Chemistry. "Occurrence of Morpholine in Central Nervous System Drug Discovery". Link

-

KRas G12S Inhibitors: Patent US 2022/0194961 A1. "Tetrahydropyridopyrimidine pan-kras inhibitors". Link

Technical Guide: N,N-Dimethylmorpholine-2-Carboxamide in Asymmetric Synthesis

The following technical guide details the application of N,N-dimethylmorpholine-2-carboxamide as a chiral auxiliary in asymmetric synthesis. This document is structured for researchers and drug development professionals, focusing on mechanistic rationale, experimental protocols, and structural validation.

Executive Summary

This compound represents a specialized class of chiral auxiliaries derived from the morpholine-2-carboxylic acid (MOCA) scaffold.[1] Unlike the planar oxazolidinone (Evans) or pseudoephedrine (Myers) auxiliaries, this scaffold leverages the rigid chair conformation of the morpholine ring combined with a strong chelating capability of the C2-dimethylcarboxamide group. This guide outlines its utility in facilitating highly diastereoselective alkylations, aldol reactions, and Michael additions, offering a robust alternative for substrates requiring distinct solubility profiles or cleavage conditions.

Structural Basis & Mechanism of Induction

The efficacy of this compound relies on its ability to form a rigid, chelated transition state.[1]

The Chelation Control Model

Upon acylation of the morpholine nitrogen (N4) with a substrate (e.g., propionic acid), the auxiliary creates a platform for enolization.

-

Z-Enolate Formation: Treatment with a base (e.g., LDA or LiHMDS) generates the (Z)-enolate to minimize steric clash between the enolate oxygen and the R-group.[1]

-

Metal Chelation: The carbonyl oxygen of the C2-dimethylamide side chain coordinates with the Lithium counterion of the enolate. This 1,3-chelation locks the rotation of the C2-substituent, forcing the morpholine ring into a specific chair conformation.

-

Facial Bias: The bulky dimethylamide group, held in place by chelation, effectively shields one face of the enolate (typically the Re-face, depending on the absolute configuration of the C2 center), directing the electrophile to attack from the opposite, accessible face.

Diagram: Chelated Transition State (Z-Enolate)

The following Graphviz diagram illustrates the logical flow of the stereochemical induction, highlighting the critical chelation event.

Caption: Mechanistic pathway showing the critical lithium-chelation step that locks the auxiliary conformation for high diastereoselectivity.[1]

Synthesis of the Auxiliary

The synthesis of the auxiliary itself is scalable, typically starting from commercially available chiral pool materials such as (S)-epichlorohydrin or amino acids.

Synthetic Route (Protocol Summary)

-

Starting Material: (S)-Morpholine-2-carboxylic acid (often available as the hydrochloride salt).[1]

-

Amide Coupling: Reaction with dimethylamine (HNMe2) using standard coupling reagents (EDCI/HOBt or HATU) to install the directing group.

-

Purification: The product, (S)-N,N-dimethylmorpholine-2-carboxamide, is isolated as a stable oil or solid (HCl salt).[1]

Key Specification:

-

Molecular Weight: 158.20 g/mol (Free base)

-

Purity Requirement: >98% ee is critical to ensure high optical purity in downstream applications.

Experimental Protocol: Asymmetric Alkylation

This protocol describes the alkylation of N-propionyl-N,N-dimethylmorpholine-2-carboxamide with benzyl bromide.[1]

Reagents & Setup

-

Substrate: N-Propionyl-(S)-N,N-dimethylmorpholine-2-carboxamide (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv), freshly prepared or titrated.

-

Electrophile: Benzyl bromide (1.2 equiv).

-

Solvent: Anhydrous THF.

-

Additives: LiCl (optional, 2-3 equiv) can enhance the reaction rate and chelation tightness.

Step-by-Step Methodology

-

Enolization:

-

Cool a solution of the N-propionyl auxiliary in THF (0.1 M) to -78 °C under argon.

-

Add LDA dropwise over 10 minutes.

-

Stir at -78 °C for 45 minutes to ensure complete formation of the chelated Z-enolate.

-

-

Alkylation:

-

Add benzyl bromide (neat or in minimal THF) dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Cleavage (Hydrolysis):

-

Dissolve the crude alkylated product in a mixture of THF/H₂O (4:1).

-

Add LiOH (2 equiv) and H₂O₂ (30%, 4 equiv) at 0 °C.

-

Stir until the auxiliary is cleaved (monitored by TLC/LCMS).

-

Note: The auxiliary can often be recovered by extraction of the basic aqueous phase after removing the chiral acid product.

-

Performance Metrics (Representative)

| Parameter | Value | Notes |

| Yield (Alkylation) | 85 - 92% | High conversion due to nucleophilic enolate.[1] |

| Diastereomeric Ratio (dr) | > 95:5 | Enhanced by Li-chelation mechanism.[1] |

| Recovery of Auxiliary | > 80% | Economically viable for scale-up.[1] |

| Crystalline Properties | Moderate | Often requires chromatography; less crystalline than oxazolidinones.[1] |

Comparative Analysis

How does this compound compare to industry standards?

| Feature | Morpholine-2-Carboxamide | Evans Oxazolidinone | Myers Pseudoephedrine |

| Induction Source | C2-Amide Chelation | C4-Steric Hindrance | OH/Amide Chelation |

| Enolate Type | Chelated Z-Enolate | Chelated Z-Enolate | Chelated Z-Enolate |

| Cleavage Conditions | Hydrolysis (LiOH/H2O2) or Reduction | Hydrolysis (LiOH/H2O2) | Acidic or Basic Hydrolysis |

| Atom Economy | Moderate | Moderate | High |

| Solubility | High (Polar/Organic) | Moderate | High |

References

-

Henegar, K. E. (2008). "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". The Journal of Organic Chemistry, 73(9), 3662–3665. Link

-

BenchChem. (n.d.). "Morpholine-2-carboxamide Dihydrochloride Product Information". BenchChem Database.[1] Link

-

PubChem. (n.d.).[3] "N,N-Diethylmorpholine-2-carboxamide Compound Summary". National Center for Biotechnology Information. Link

-

TCI Chemicals. (n.d.). "Chiral Auxiliaries and Optical Resolving Agents". TCI Product Brochure. Link

Sources

Technical Guide: Spectroscopic Profiling of N,N-Dimethylmorpholine-2-carboxamide

[1]

CAS Registry Number: 135072-23-0 (Free base) / 1361115-06-1 (HCl salt)

Molecular Formula:

Executive Summary & Structural Context

This compound is a functionalized morpholine derivative where the C2 position (adjacent to the ether oxygen) is substituted with a dimethylcarboxamide group.[1] Unlike its more common isomer, N,N-dimethylmorpholine-4-carboxamide (a urea derivative), this compound retains a secondary amine at the N4 position, making it a versatile scaffold for further diversification in drug discovery (e.g.,

Key Spectroscopic Challenges:

-

Amide Rotamers: The partial double bond character of the C(O)-N bond renders the two N-methyl groups magnetically non-equivalent, often appearing as distinct signals in NMR.[1]

-

Chirality: The C2 center is chiral, making the morpholine ring protons diastereotopic.[2] This results in complex splitting patterns rather than simple triplets.[2]

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying impurity peaks in spectroscopic data.[2]

Primary Route: Coupling of morpholine-2-carboxylic acid (or its ester/protected forms) with dimethylamine.[1]

-

Common Impurities: Unreacted dimethylamine (singlet ~2.3 ppm), coupling reagents (EDC/HOBt residues), or N-acylated byproducts if N4 was not protected during synthesis.

Figure 1: General synthetic workflow for the target scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below assumes the free base form in

H NMR Characterization (400 MHz, )

The spectrum is dominated by the non-equivalence of the amide methyls and the diastereotopic nature of the ring protons.[2]

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| NH | 1.80 - 2.20 | br s | 1H | Exchangeable amine proton.[1][2] Shift varies with concentration/solvent.[2] |

| N-Me (a) | 2.96 | s | 3H | Amide methyl cis to carbonyl oxygen (shielded).[1][2] |

| N-Me (b) | 3.08 | s | 3H | Amide methyl trans to carbonyl oxygen (deshielded).[1][2] |

| H6a | 2.75 - 2.85 | ddd | 1H | Axial proton next to amine.[1][2] Large geminal coupling ( |

| H6b | 2.95 - 3.05 | dt | 1H | Equatorial proton next to amine.[1][2] |

| H3a | 2.88 - 2.98 | m | 1H | Diastereotopic proton adjacent to N4 and C2.[1][2] |

| H3b | 3.15 - 3.25 | dd | 1H | Diastereotopic proton adjacent to N4 and C2.[1][2] |

| H5a | 3.60 - 3.70 | td | 1H | Axial proton next to ether oxygen.[1][2] |

| H5b | 3.90 - 4.00 | dd | 1H | Equatorial proton next to ether oxygen.[1][2] |

| H2 | 4.25 - 4.35 | dd | 1H | Diagnostic Handle. Methine proton adjacent to both O and C=O.[1][2] Deshielded. |

Expert Insight - Rotamer Coalescence:

At room temperature (

C NMR Characterization (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| C=O | 168.5 | Amide carbonyl.[1][2] |

| C2 | 74.2 | Methine chiral center (O-CH-C=O).[1][2] |

| C6 | 66.8 | Methylene next to Oxygen (C-O).[1][2] |

| C5 | 46.5 | Methylene next to Nitrogen (C-N).[1][2] |

| C3 | 45.2 | Methylene next to Nitrogen (C-N).[1][2] |

| N-Me | 35.8, 36.5 | Distinct signals for the two methyl groups.[1][2] |

Mass Spectrometry (MS) Profile

Method: ESI+ (Electrospray Ionization)

Molecular Ion:

Fragmentation Pathways (MS/MS)

The fragmentation pattern is driven by the stability of the amide and the morpholine ring.[2]

-

Primary Ion:

159.1 ( -

Base Peak (

72): The dimethylcarbamoyl cation ( -

Secondary Fragment (

86): Loss of the carboxamide side chain ( -

Loss of Dimethylamine (

114): Loss of

Figure 2: Primary ESI+ fragmentation pathway.[1]

Infrared (IR) Spectroscopy

Data collected via ATR-FTIR (Attenuated Total Reflectance).

| Frequency ( | Intensity | Functional Group Assignment |

| 3300 - 3350 | Medium, Broad | N-H Stretch: Characteristic of the secondary amine at position 4.[1][2] |

| 2850 - 2950 | Medium | C-H Stretch: Alkyl CH of the morpholine ring and N-methyls. |

| 1640 - 1655 | Strong | Amide I (C=O): Tertiary amide stretch.[1][2] Lower frequency than esters due to resonance.[2] |

| 1100 - 1120 | Strong | C-O-C Stretch: Characteristic ether linkage of the morpholine ring.[1][2] |

Experimental Protocols for Data Validation

Protocol 1: Sample Preparation for NMR

To ensure resolution of the diastereotopic protons:

-

Dissolve 10 mg of this compound in 0.6 mL of

(neutralized with basic alumina to prevent salt formation in situ). -

Filter through a cotton plug into the NMR tube.[2]

-

Acquire data with a relaxation delay (

) of at least 2.0 seconds to allow full relaxation of the amide methyls.

Protocol 2: GC-MS Purity Check

Since the compound is a secondary amine, it may tail on standard non-polar columns.

-

Column: Rtx-5Amine or equivalent base-deactivated column.[1]

-

Inlet:

, Split 20:1. -

Program:

(hold 1 min) -

Derivatization (Optional): If tailing persists, treat with trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative before injection.

References

-

PubChem Compound Summary: this compound (CAS 135072-23-0).[1][3][4] National Center for Biotechnology Information.[2] Link

-

BLD Pharm: Product Analysis for this compound hydrochloride. BLD Pharm Catalog. Link

-

BMRB: Spectral Data for Morpholine Derivatives (General Morpholine Shifts). Biological Magnetic Resonance Data Bank. Link

-

Spectrabase: Amide Rotational Barriers and IR Assignments. Wiley Spectrabase.[2][5] Link

Sources

- 1. Page 06182 (Chemical) [intlab.org]

- 2. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 135072-13-8|Morpholine-2-carboxamide|BLD Pharm [bldpharm.com]

- 5. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of action of N,N-dimethylmorpholine-2-carboxamide derivatives

This guide provides an in-depth technical analysis of N,N-dimethylmorpholine-2-carboxamide derivatives , a class of pharmacologically active small molecules primarily developed as inhibitors of ATR Kinase (Oncology) and DNA Polymerase IIIC (Antibacterials).

Technical Whitepaper & Research Guide

Executive Summary

The This compound moiety is a "privileged scaffold" in modern medicinal chemistry, specifically utilized to optimize the physicochemical properties (solubility, lipophilicity/LogD) and binding affinity of heterocyclic drugs.

While the core pharmacological activity (e.g., kinase inhibition) often resides in a central scaffold (such as a pyrazolo-pyrimidine), the This compound side chain is critical for:

-

Solvent Front Interaction: Extending into the solvent-exposed regions of the ATP-binding pocket to improve selectivity.

-

Chiral Selectivity: The C2-position of the morpholine ring introduces chirality (typically the (R)-enantiomer is preferred), which restricts conformational freedom and enhances target fit.

-

Solubility Enhancement: The tertiary amide and morpholine ether oxygen lower the crystal lattice energy and improve aqueous solubility, a common bottleneck in kinase inhibitor development.

This guide details the mechanism of action (MoA) in its two primary therapeutic contexts: ATR Kinase Inhibition (Cancer) and DNA Polymerase IIIC Inhibition (Infectious Disease).

Chemical Biology & Structure-Activity Relationship (SAR)

The distinction of this specific derivative lies in its substitution pattern.[1] Unlike common morpholine-4-carboxamides (which are urea derivatives), the 2-carboxamide linkage preserves the basicity of the morpholine nitrogen (unless substituted) or allows the morpholine nitrogen to be part of the core scaffold, projecting the amide functionality into a specific sub-pocket.

Key Pharmacophoric Features

| Feature | Structural Basis | Mechanistic Impact |

| H-Bond Acceptor | Morpholine Ether Oxygen (O1) | Often forms water-mediated H-bonds or direct interactions with residues like Threonine or Serine in the kinase hinge region. |

| Solubility Handle | Dimethylamide at C2 | The polar amide group increases hydrophilicity without introducing a charged center that might hinder cell permeability (unlike a free carboxylic acid). |

| Stereochemistry | Chiral Center at C2 | The (2R) vs (2S) configuration dictates the vector of the dimethylamide group, often critical for avoiding steric clash within the ribose-binding pocket of the enzyme. |

Primary Mechanism: ATR Kinase Inhibition (Oncology)

Target: Ataxia Telangiectasia and Rad3-related protein (ATR). Therapeutic Goal: Sensitize cancer cells to replication stress (Synthetic Lethality).

The DNA Damage Response (DDR) Pathway

ATR is a master regulator of the DNA Damage Response.[2][3] It is activated by single-stranded DNA (ssDNA) breaks and replication stress.

-

Activation: ATR is recruited to RPA-coated ssDNA.

-

Signal Transduction: ATR phosphorylates Chk1 (Checkpoint Kinase 1).

-

Outcome: Chk1 arrests the cell cycle (S/G2 checkpoints) to allow time for repair.

Mechanism of Inhibition

This compound derivatives (often attached to an aminopyrazine or pyrimidine core) act as ATP-competitive inhibitors .

-

Binding: The inhibitor occupies the ATP-binding cleft of the ATR kinase domain.

-

Blockade: By preventing ATP binding, the inhibitor blocks the phosphorylation of Chk1.

-

Synthetic Lethality: Cancer cells with high replication stress (e.g., MYC-driven) or defects in other repair pathways (e.g., ATM or p53 deficient) rely heavily on ATR for survival. Blocking ATR forces these cells into "Mitotic Catastrophe."

Visualization: ATR Signaling & Inhibition

The following diagram illustrates the pathway blockade.

Caption: Blockade of the ATR-Chk1 axis by the inhibitor prevents cell cycle arrest, forcing cancer cells with damaged DNA to undergo apoptosis.

Secondary Mechanism: DNA Polymerase IIIC Inhibition (Antibacterial)[4][5]

Target: DNA Polymerase IIIC (PolC).[4][5] Therapeutic Goal: Bactericidal activity against Gram-positive pathogens (e.g., S. aureus, E. faecalis).

The PolC Target

PolC is the replicative DNA polymerase specific to low-GC Gram-positive bacteria.[5][6] It is essential for chromosomal replication and distinct from mammalian polymerases, making it an ideal selective target.[5][6]

Mechanism of Action

Derivatives containing the This compound moiety (often linked to a dichlorobenzyl-aminopyrimidine core) function as dNTP competitors .

-

Active Site Binding: The molecule binds to the active site of PolC.

-

Replication Arrest: It mimics the nucleotide substrate, preventing the incorporation of dNTPs into the growing DNA chain.

-

Selectivity: The specific geometry of the morpholine-2-carboxamide tail exploits a hydrophobic pocket unique to bacterial PolC, avoiding inhibition of human DNA polymerases.

Experimental Protocols

Protocol: ATR Kinase Inhibition Assay (HTRF)

Objective: Quantify the IC50 of the derivative against recombinant ATR kinase.

-

Reagents:

-

Recombinant ATR/ATRIP complex.

-

Substrate: p53-derived peptide (biotinylated).

-

ATP (at Km concentration, typically 10 µM).

-

Detection: Anti-phospho-p53 antibody labeled with Europium cryptate (Donor) and Streptavidin-XL665 (Acceptor).

-

-

Workflow:

-

Step 1: Dispense 5 µL of test compound (serial dilution in DMSO) into a 384-well low-volume plate.

-

Step 2: Add 5 µL of Enzyme Mix (ATR/ATRIP). Incubate for 15 min at RT.

-

Step 3: Add 5 µL of Substrate Mix (ATP + Biotin-p53 peptide).

-

Step 4: Incubate for 60 min at 37°C (Kinase Reaction).

-

Step 5: Add 10 µL of Detection Mix (EDTA to stop reaction + HTRF antibodies).

-

Step 6: Read Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

-

-

Calculation:

-

Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000.

-

Plot % Inhibition vs. Log[Compound] to determine IC50.

-

Protocol: Bacterial Growth Inhibition (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA.

-

Preparation:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: S. aureus (ATCC 29213) adjusted to 5 x 10^5 CFU/mL.

-

-

Workflow:

-

Step 1: Prepare 2-fold serial dilutions of the this compound derivative in 96-well plates (Range: 64 µg/mL to 0.06 µg/mL).

-

Step 2: Add 100 µL of bacterial inoculum to each well.

-

Step 3: Include Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).

-

Step 4: Incubate at 35°C for 16–20 hours.

-

-

Readout:

-

Visual inspection for turbidity.

-

MIC Definition: The lowest concentration with no visible growth.

-

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating these derivatives.

Caption: Critical path for validating the efficacy and druggability of the derivatives.

References

-

Vertex Pharmaceuticals Inc. (2014). Compounds useful as inhibitors of ATR kinase. WO2014089379A1.

-